molecular formula C10H12N2O2S B3856631 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanesulfonamide

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanesulfonamide

Cat. No.: B3856631
M. Wt: 224.28 g/mol
InChI Key: HFRFBMVIYLRRSC-OSODFHRSSA-N
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Description

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] A base such as pyridine is often added to absorb the HCl generated during the reaction .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving recrystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibiotic.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through competitive binding to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into the folic acid pathway .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A widely used antibiotic that also inhibits folic acid synthesis in bacteria.

    Ampiroxicam: A sulfonamide-based anti-inflammatory drug.

Uniqueness

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanesulfonamide is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-15(13,14)12-11-9-5-8-10-6-3-2-4-7-10/h2-9,12H,1H3/b8-5+,11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRFBMVIYLRRSC-OSODFHRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN=CC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N/N=C/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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